molecular formula C17H21N3O2 B2720771 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097902-96-8

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2720771
CAS No.: 2097902-96-8
M. Wt: 299.374
InChI Key: JYGFQBFQKHIBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” is a compound that has been studied for its pharmacological properties . It is a novel 5-hydroxytryptamine 2A (5-HT 2A) receptor antagonist . The compound displayed high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation .


Synthesis Analysis

The synthesis of pyrazole-based compounds like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazol-5-amine benzamides, which share a core structural similarity with 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, possess significant antimicrobial properties. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as mycotoxic fungal strains, demonstrating potent antibacterial and antifungal activities. Such findings highlight the potential of these compounds in addressing various microbial infections (H. Raju et al., 2010).

Antiviral Properties

Another area of interest is the antiviral capabilities of benzamide-based compounds. A study focusing on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed significant in vitro activity against the influenza A virus (subtype H5N1), commonly known as bird flu. These findings suggest that such compounds could be developed into effective antiviral agents, offering a new avenue for combating viral infections (A. Hebishy et al., 2020).

Glucokinase Activation for Diabetes Treatment

In the context of metabolic disorders, certain benzamide derivatives have been identified as potent glucokinase activators (GKAs). These compounds have shown promise in in vitro assays for increasing glucose uptake and glucokinase activity in rat hepatocytes, with potential applications in treating type 2 diabetes mellitus. The ability of these GKAs to modulate glucose metabolism could lead to novel therapeutic strategies for managing diabetes (Kaapjoo Park et al., 2014).

Cancer Therapeutics

Research into pyrazole derivatives has also extended into the realm of cancer therapy. Novel synthesis methods have led to the creation of compounds with tumor cell growth inhibitory activity. These findings are crucial for the development of new antitumor agents, showcasing the therapeutic potential of benzamide and pyrazole-based compounds in oncology (Ying-jie Cui et al., 2019).

Future Directions

The future directions for “3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry .

Properties

IUPAC Name

3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-5-2-4-13(12-16)17(21)19-14-6-8-15(9-7-14)20-11-3-10-18-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFQBFQKHIBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.